An In-Depth Technical Guide to 1-(Dimethylamino)pyrrole: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(Dimethylamino)pyrrole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(Dimethylamino)pyrrole, a versatile heterocyclic compound. With the CAS Number 78307-76-3, this N-substituted pyrrole derivative serves as a valuable building block in polymer chemistry and organic synthesis. This document delves into its chemical and physical properties, provides detailed synthesis and reaction protocols, explores its applications, and outlines essential safety and handling procedures.
Core Compound Identification and Properties
1-(Dimethylamino)pyrrole, also known as N,N-dimethyl-1H-pyrrol-1-amine, is a flammable and irritant liquid with the empirical formula C₆H₁₀N₂.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 78307-76-3 | [3] |
| Molecular Formula | C₆H₁₀N₂ | [3] |
| Molecular Weight | 110.16 g/mol | |
| Appearance | Liquid | |
| Density | 0.912 g/mL at 25 °C | |
| Boiling Point | 138-140 °C | [3] |
| Refractive Index (n20/D) | 1.48 | [3] |
| Flash Point | 37 °C (98.6 °F) - closed cup |
Synthesis of 1-(Dimethylamino)pyrrole: The Paal-Knorr Reaction
The most common and efficient method for synthesizing N-substituted pyrroles, including 1-(Dimethylamino)pyrrole, is the Paal-Knorr synthesis.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or hydrazine derivative.[4][5][7] For the synthesis of 1-(Dimethylamino)pyrrole, 2,5-dimethoxytetrahydrofuran serves as a stable and easily handled precursor to the required 1,4-dicarbonyl species, and 1,1-dimethylhydrazine is the amine component.
The reaction proceeds via an acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then reacts with 1,1-dimethylhydrazine. The subsequent cyclization and dehydration yield the aromatic pyrrole ring.
Paal-Knorr synthesis workflow for 1-(Dimethylamino)pyrrole.
Experimental Protocol: Paal-Knorr Synthesis
This protocol is a representative procedure based on the well-established Paal-Knorr synthesis for N-substituted pyrroles.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
1,1-Dimethylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dimethoxytetrahydrofuran in ethanol.
-
Add a stoichiometric equivalent of 1,1-dimethylhydrazine to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1-(Dimethylamino)pyrrole.
Chemical Reactivity and Applications
The primary application of 1-(Dimethylamino)pyrrole is as a monomer in the synthesis of electroactive polymers. The resulting polypyrrole derivatives exhibit interesting electronic and optical properties, making them suitable for applications in sensors, electrochromic devices, and as antistatic coatings.
Electrochemical Polymerization
The electrochemical polymerization of 1-(Dimethylamino)pyrrole proceeds via an oxidative mechanism.[8][9] The process is initiated by the oxidation of the monomer at the anode to form a radical cation.[10] This radical cation then couples with another monomer molecule, and the process continues to form a polymer chain. The presence of the dimethylamino group influences the electronic properties of the monomer and the resulting polymer.
Workflow for the electrochemical polymerization of 1-(Dimethylamino)pyrrole.
Electrophilic Aromatic Substitution
Similar to other pyrroles, the pyrrole ring in 1-(Dimethylamino)pyrrole is electron-rich and susceptible to electrophilic aromatic substitution.[11][12][13] The substitution is expected to occur preferentially at the C2 and C5 positions due to the stability of the resulting cationic intermediate.[13] However, the N-dimethylamino group can also influence the regioselectivity of these reactions.
Spectroscopic Characterization
The structure of 1-(Dimethylamino)pyrrole can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals for the pyrrole ring protons and a singlet for the methyl protons of the dimethylamino group. The protons at the C2 and C5 positions (α-protons) will appear as a triplet, and the protons at the C3 and C4 positions (β-protons) will also appear as a triplet, due to coupling with each other. The six protons of the dimethylamino group will give a sharp singlet.
-
¹³C NMR: The carbon NMR spectrum will show two signals for the pyrrole ring carbons (C2/C5 and C3/C4) and one signal for the methyl carbons of the dimethylamino group.[14]
Infrared (IR) Spectroscopy
The IR spectrum of 1-(Dimethylamino)pyrrole will exhibit characteristic peaks for the C-H stretching and bending vibrations of the aromatic ring and the methyl groups.[15] The C-N stretching vibration of the dimethylamino group will also be present.[15]
Mass Spectrometry (MS)
The mass spectrum, typically obtained by electron ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 110).[16] Common fragmentation patterns for N-alkylpyrroles involve the loss of the alkyl group.[17] For 1-(Dimethylamino)pyrrole, a significant fragment would likely correspond to the loss of a methyl radical or the entire dimethylamino group.[17][18]
Safety, Handling, and Toxicology
1-(Dimethylamino)pyrrole is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), and causes serious eye irritation (H319).[2] Therefore, appropriate safety precautions must be taken during its handling and use.
Safe Handling Procedures
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[19] In case of potential inhalation, use a respirator with an appropriate organic vapor cartridge.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[19] Use non-sparking tools and take precautionary measures against static discharge.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[20]
Toxicology
Disposal
Dispose of 1-(Dimethylamino)pyrrole and its containers as hazardous waste in accordance with local, state, and federal regulations.[24] Do not dispose of it down the drain.
Conclusion
1-(Dimethylamino)pyrrole is a valuable chemical intermediate with established utility in the synthesis of conductive polymers. Its synthesis via the Paal-Knorr reaction is a robust and well-understood process. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in research and development.
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